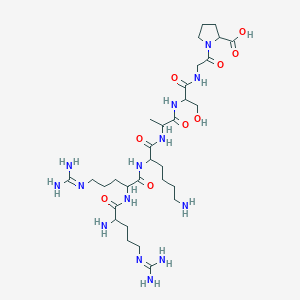

Arg-arg-lys-ala-ser-gly-pro

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[[2-[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N14O9/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDAEJXIMBXKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58N14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625791 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65189-70-0 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Conformation of the Arg-Arg-Lys-Ala-Ser-Gly-Pro Peptide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the sequence Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline (Arg-Arg-Lys-Ala-Ser-Gly-Pro) is a heptapeptide composed of a series of amino acids linked by peptide bonds.[1] Understanding the three-dimensional structure and conformational dynamics of such peptides is crucial for elucidating their biological functions and for the rational design of peptide-based therapeutics.[2][3] This technical guide provides a comprehensive overview of the predicted structural properties of this peptide and outlines the key experimental protocols used for its characterization.

Predicted Physicochemical Properties

The primary structure of a peptide dictates its fundamental physicochemical properties. For this compound, the presence of three positively charged residues (two Arginine and one Lysine) at physiological pH suggests a highly basic and hydrophilic character.[4] Proline at the C-terminus introduces a rigid kink in the peptide backbone, which can significantly influence its overall conformation.[5]

| Property | Predicted Value |

| Molecular Formula | C33H62N14O9 |

| Average Molecular Weight | 814.94 g/mol |

| Theoretical pI | 12.5 |

| Amino Acid Composition | Arg (2), Lys (1), Ala (1), Ser (1), Gly (1), Pro (1) |

Conformational Analysis: A Theoretical Perspective

Due to the lack of empirical data for this specific peptide, computational modeling serves as a valuable tool for predicting its likely conformations. Methods like PEP-FOLD and CABS-flex can be employed to generate structural ensembles. These models predict that short, flexible peptides like this compound are unlikely to adopt a single, stable conformation in solution. Instead, they are expected to exist as a dynamic ensemble of structures. The intrinsic conformational preferences of the individual amino acids, combined with solvent interactions and intramolecular hydrogen bonding, will govern the distribution of these structures. The Pro-Gly motif, in particular, is known to favor the formation of β-turns, which could be a recurring structural feature in the conformational ensemble of this peptide.

Experimental Protocols for Structural Characterization

A multi-pronged experimental approach is necessary to fully characterize the structure and conformation of the this compound peptide.

1. Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support, typically a resin, by the sequential addition of protected amino acids.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification by High-Performance Liquid Chromatography (HPLC): The crude peptide is purified to homogeneity using reverse-phase HPLC.

-

Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by mass spectrometry to verify the correct sequence.

2. Primary Structure Verification

-

Tandem Mass Spectrometry (MS/MS): This technique is used to sequence the peptide by fragmenting it and analyzing the mass-to-charge ratio of the resulting fragments.

3. Secondary and Tertiary Structure Analysis

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure content of the peptide in solution. The far-UV CD spectrum (190-250 nm) can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations.

-

Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL.

-

Data Acquisition: Spectra are recorded using a CD spectrophotometer in a quartz cuvette with a short path length (e.g., 0.1 cm).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. A series of 2D NMR experiments, such as COSY, TOCSY, and NOESY, are required.

-

Sample Preparation: A concentrated sample of the peptide (typically >0.5 mM) is prepared in a suitable buffer, often containing a small percentage of D2O for the spectrometer's lock signal.

-

Data Acquisition and Analysis: A series of 2D NMR spectra are acquired. Resonance assignments are made to link specific protons to their amino acid residues. Through-space correlations from the NOESY spectrum provide distance restraints, which are then used in computational software to calculate an ensemble of 3D structures.

-

Logical Workflow for Peptide Structural Analysis

Caption: A logical workflow for the synthesis, purification, and structural characterization of a peptide.

Potential Signaling Pathways

Given the highly cationic nature of the this compound peptide, it is plausible that it could interact with negatively charged components of the cell membrane or cell surface receptors. Peptides with similar characteristics are known to be involved in various signaling pathways, including:

-

Cell Penetration: The arginine-rich motif may facilitate cell penetration, similar to cell-penetrating peptides (CPPs).

-

Kinase Substrate: The presence of serine suggests that this peptide could be a substrate for serine/threonine kinases, playing a role in phosphorylation-dependent signaling cascades.

A hypothetical signaling pathway involving this peptide is depicted below.

Caption: A hypothetical signaling pathway for the this compound peptide.

While the specific biological role and precise three-dimensional structure of the this compound peptide remain to be experimentally determined, this guide provides a solid foundation for its investigation. The outlined experimental protocols, from synthesis to high-resolution structural analysis, offer a clear roadmap for researchers. The predictive insights into its physicochemical properties and potential conformations serve as a valuable starting point for hypothesis-driven research in the fields of peptide science and drug discovery.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. APPTEST is a novel protocol for the automatic prediction of peptide tertiary structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Conformational properties of the Pro-Gly motif in the D-Ala-l-Pro-Gly-D-Ala model peptide explored by a statistical analysis of the NMR, Raman, and Raman optical activity spectra [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Arg-Arg-Lys-Ala-Ser-Gly-Pro

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro is a short, synthetic peptide characterized by a high density of basic residues. This technical guide provides a comprehensive overview of its core physicochemical properties, including molecular weight, isoelectric point, solubility, and stability. Detailed experimental protocols for its characterization via High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Circular Dichroism (CD) are presented. Furthermore, this document includes conceptual diagrams illustrating a general workflow for peptide characterization and a potential mechanism of action related to its cationic nature, rendered using Graphviz (DOT language). This guide is intended to serve as a foundational resource for researchers utilizing this peptide in drug development and other scientific applications.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are dictated by its amino acid composition. The presence of two arginine and one lysine residue imparts a strong positive charge at physiological pH, significantly influencing its behavior in aqueous environments.

Quantitative Data Summary

The key quantitative properties of the peptide have been calculated using established algorithms and are summarized below for quick reference.[1][2][3][4][5]

| Property | Value | Method/Comment |

| Chemical Formula | C₃₃H₆₃N₁₃O₈ | Calculated based on amino acid composition. |

| Molecular Weight | 786.0 g/mol | Calculated from the sum of amino acid molecular weights minus the mass of water for each peptide bond. |

| Isoelectric Point (pI) | 12.11 | Predicted using a peptide property calculator; the high value is due to the three basic residues (2 Arg, 1 Lys). |

| Net Charge at pH 7.0 | +3 | The two arginine residues and one lysine residue are protonated, while the N-terminus is protonated and the C-terminus is deprotonated. |

| GRAVY Score | -2.114 | The Grand Average of Hydropathicity (GRAVY) score is highly negative, indicating the peptide is very hydrophilic. |

Solubility

The solubility of a peptide is primarily determined by its polarity. The this compound sequence contains a high proportion of basic (polar, charged) amino acids.

-

Aqueous Solubility : Due to the three positively charged residues (Arg, Arg, Lys) at neutral pH, the peptide is predicted to be highly soluble in aqueous solutions such as water, phosphate-buffered saline (PBS), and other biological buffers. Basic peptides are often readily dissolved in slightly acidic solutions and can then be diluted into the desired buffer.

-

Organic Solvents : While soluble in water, solubility in organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) may be limited unless in the presence of an aqueous component and an ion-pairing agent like trifluoroacetic acid (TFA).

Stability

Peptide stability is critical for its synthesis, storage, and biological application. Key considerations for this peptide include:

-

Enzymatic Degradation : The presence of arginine and lysine residues makes the peptide a substrate for trypsin and trypsin-like proteases, which cleave peptide bonds on the C-terminal side of these basic amino acids. This susceptibility is a major factor in its biological half-life.

-

Chemical Stability : Arginine-containing peptides can be prone to specific chemical degradation pathways. While generally stable, the guanidinium group of arginine can be susceptible to modifications under certain conditions.

-

Physical Stability : Highly charged peptides can sometimes be prone to aggregation, which is influenced by factors like pH, temperature, and peptide concentration. However, the short and flexible nature of this heptapeptide may mitigate extensive aggregation.

Experimental Protocols for Characterization

Thorough characterization is essential to ensure the identity, purity, and structural integrity of the synthetic peptide. The following sections detail standard protocols for its analysis.

Purity and Identity Confirmation by LC-MS

A combination of Liquid Chromatography (LC) and Mass Spectrometry (MS) is the gold standard for confirming peptide purity and identity.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation : Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

HPLC System :

-

Column : C18 reverse-phase column (e.g., 4.6 mm ID, 150 mm length, 3.5 µm particle size).

-

Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

-

Detector : UV detector set to 214 nm and 280 nm.

-

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25-30 °C.

-

Gradient : A typical scouting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This can be optimized to improve the resolution between the main peptide peak and any impurities.

-

Injection Volume : 10-20 µL.

-

-

Data Analysis : Purity is assessed by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated peak area at 214 nm.

Protocol: Mass Spectrometry (MS) Analysis

-

Instrumentation : An HPLC system coupled to an Electrospray Ionization (ESI) mass spectrometer.

-

Ionization Mode : Positive ion mode is used due to the basic nature of the peptide.

-

Mass Analysis :

-

Acquire a full scan mass spectrum (e.g., from m/z 200 to 1500) to identify the parent ion. For this compound (MW = 785.98 Da), expect to see multiply charged ions, such as the [M+2H]²⁺ ion at m/z 393.5 and the [M+3H]³⁺ ion at m/z 262.7.

-

Perform tandem MS (MS/MS) on the most abundant parent ion to generate fragment ions (b- and y-ions) for sequence confirmation.

-

-

Data Analysis : Compare the experimentally observed mass of the parent ion with the theoretical mass. The fragmentation pattern from the MS/MS spectrum should be matched against the theoretical fragmentation of the this compound sequence to confirm its identity.

Secondary Structure Analysis by Circular Dichroism

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of peptides in solution. For a short, flexible peptide like this, a random coil conformation is expected.

Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation :

-

Dissolve the peptide in a suitable CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers should be transparent in the far-UV region and optically inactive.

-

Prepare a sample concentration of approximately 0.1 mg/mL. The exact concentration must be determined accurately for molar ellipticity calculations.

-

-

Instrumentation :

-

Spectropolarimeter : A calibrated CD spectropolarimeter.

-

Cuvette : A quartz cuvette with a path length of 1 mm.

-

-

Data Acquisition :

-

Wavelength Range : Scan from 190 nm to 260 nm.

-

Scan Speed : 50 nm/min.

-

Bandwidth : 1.0 nm.

-

Data Pitch : 0.5 nm.

-

Averages : Average at least 3-5 scans for a better signal-to-noise ratio.

-

Blanking : A spectrum of the buffer alone must be recorded under the same conditions and subtracted from the peptide spectrum.

-

-

Data Analysis : The resulting spectrum, plotted as molar ellipticity [θ] versus wavelength, is analyzed. A spectrum characterized by a strong negative band near 198 nm is indicative of a random coil structure, which is the expected conformation for this short, non-constrained peptide.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key logical and conceptual frameworks related to the peptide.

Caption: General experimental workflow for synthetic peptide production and characterization.

Caption: Conceptual signaling pathway for a cationic cell-penetrating peptide (CPP).

References

In-Depth Technical Guide: Sequence Analysis and Homology of the Arg-Arg-Lys-Ala-Ser-Gly-Pro Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide sequence Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRKASGP) represents a significant motif in cellular signaling, primarily as a potential substrate for basophilic serine/threonine kinases. This technical guide provides a comprehensive analysis of the RRKASGP sequence, including its physicochemical properties, potential for post-translational modification, and homology to known proteins. Detailed experimental protocols for the synthesis, purification, characterization, and functional analysis of this peptide are provided to facilitate further research into its biological roles and therapeutic potential.

Sequence Analysis of this compound (RRKASGP)

The RRKASGP peptide is characterized by a high proportion of basic amino acids (Arginine, Lysine) at its N-terminus, followed by a serine residue, which is a potential phosphorylation site. The proline residue at the C-terminus may induce a turn in the peptide's secondary structure.

Physicochemical Properties

A summary of the key physicochemical properties of the RRKASGP peptide is presented in Table 1. These properties are crucial for its solubility, potential for interaction with other molecules, and its behavior in various experimental assays.

| Property | Value |

| Molecular Formula | C31H59N15O9 |

| Molecular Weight | 785.9 g/mol |

| Isoelectric Point (pI) | ~12.5 (predicted) |

| Charge at pH 7 | +3 |

| Grand Average of Hydropathicity (GRAVY) | -2.1 (Hydrophilic) |

Post-Translational Modification: A Putative Kinase Substrate

The "Arg-Arg-X-Ser" motif is a well-established consensus sequence for phosphorylation by a number of basophilic serine/threonine kinases, most notably Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). The RRKASGP sequence perfectly aligns with this motif, with the serine at position 5 being the putative phosphoacceptor site. Phosphorylation of this serine would introduce a significant negative charge, likely altering the peptide's conformation and its interaction with other proteins.

Homology and Biological Relevance

To understand the potential biological functions of the RRKASGP motif, it is essential to identify naturally occurring proteins that contain this exact sequence. A search of protein databases reveals that this motif is present in a number of proteins across different species, suggesting conserved functional importance. A notable commercially available peptide, H1-7, possesses the exact RRKASGP sequence, indicating its utility in research.[1] A synthetic peptide with a closely related sequence, this compound-Pro-Val, has been utilized as a substrate for in vitro phosphorylation by Protein Kinase C (PKC).[2]

Further database searches are required to compile a comprehensive list of proteins containing the RRKASGP motif for a complete homology analysis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and functional analysis of the RRKASGP peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing peptides of this length. The Fmoc/tBu strategy is a common and effective approach.

Protocol:

-

Resin Selection and Swelling: A Rink amide resin is suitable for generating a C-terminally amidated peptide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Proline) with an Fmoc-protected N-terminus is coupled to the resin.

-

Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine for the next coupling step.

-

Iterative Coupling and Deprotection: The subsequent amino acids (Gly, Ser(tBu), Ala, Lys(Boc), Arg(Pbf), Arg(Pbf)) are sequentially coupled and deprotected.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed to remove scavengers and byproducts.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying synthetic peptides.

Protocol:

-

Column: A C18 column is typically used for peptide purification.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide from the column based on its hydrophobicity.

-

Detection: The peptide is detected by monitoring its absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product as a powder.

Characterization: Mass Spectrometry

Mass spectrometry is essential to confirm the identity and purity of the synthesized peptide.

Protocol:

-

Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent.

-

Analysis: The sample is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

-

Data Interpretation: The observed molecular weight is compared to the theoretical molecular weight of the RRKASGP peptide to confirm its identity.

Functional Assays: In Vitro Kinase Assay

This assay determines if the RRKASGP peptide can be phosphorylated by a specific kinase.

Protocol:

-

Reaction Mixture: The RRKASGP peptide, the kinase of interest (e.g., PKA or CaMKII), and [γ-³²P]ATP are incubated in a kinase reaction buffer.

-

Incubation: The reaction is incubated at the optimal temperature for the kinase (typically 30°C).

-

Stopping the Reaction: The reaction is stopped by adding a solution like phosphoric acid.

-

Separation: The phosphorylated peptide is separated from the unreacted [γ-³²P]ATP using methods like phosphocellulose paper binding or solid-phase extraction.

-

Quantification: The amount of ³²P incorporated into the peptide is quantified using a scintillation counter or phosphorimager.

Peptide-Protein Interaction Analysis: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Protocol:

-

Ligand Immobilization: The RRKASGP peptide is immobilized on a sensor chip surface.

-

Analyte Injection: The protein of interest (the analyte) is flowed over the sensor chip surface at various concentrations.

-

Binding Measurement: The binding of the analyte to the immobilized peptide is detected as a change in the refractive index, measured in response units (RU).

-

Data Analysis: The association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), are determined by fitting the sensorgram data to a suitable binding model.

Pull-Down Assay: Co-Immunoprecipitation with Biotinylated Peptide

This method can be used to identify proteins that interact with the RRKASGP peptide from a complex mixture like a cell lysate.

Protocol:

-

Peptide Biotinylation: The RRKASGP peptide is synthesized with a biotin tag at its N- or C-terminus.

-

Incubation: The biotinylated peptide is incubated with a cell lysate to allow for the formation of peptide-protein complexes.

-

Capture: The complexes are captured using streptavidin-coated beads.

-

Washing: The beads are washed to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are identified by techniques such as Western blotting or mass spectrometry.

Visualizations

Signaling Pathway

Caption: Putative signaling pathway involving the RRKASGP motif.

Experimental Workflow

Caption: Workflow for the study of the RRKASGP peptide.

Conclusion

The this compound peptide sequence holds significant potential as a tool for studying cellular signaling pathways, particularly those regulated by basophilic kinases. Its hydrophilic nature and defined structure make it amenable to a wide range of in vitro and cell-based assays. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and functionally characterize this peptide, paving the way for a deeper understanding of its biological roles and its potential as a modulator of kinase activity in various physiological and pathological contexts. Further investigation into the natural protein context of the RRKASGP motif will be crucial in elucidating its specific functions within the cell.

References

Technical Guide: The Peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro" as a Potential Substrate for Serine/Threonine Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide with the sequence Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline (RRKASGP) represents a strong candidate for interaction with a pivotal class of enzymes in cellular signaling: the serine/threonine kinases. Its primary sequence contains a consensus motif recognized by basophilic kinases, most notably Protein Kinase A (PKA). This guide provides an in-depth analysis of the potential protein targets of RRKASGP, focusing on the quantitative aspects of this interaction, the experimental methodologies to validate it, and the relevant signaling pathways.

Potential Protein Target: Protein Kinase A (PKA)

The primary sequence of the peptide, specifically the "Arg-Arg-X-Ser" motif, is a well-established recognition site for cAMP-dependent Protein Kinase (PKA). PKA is a key enzyme in numerous signal transduction pathways, regulating diverse cellular processes such as metabolism, gene expression, and cell proliferation. The specificity of PKA is largely determined by the amino acid sequence surrounding the target serine or threonine residue. The presence of basic amino acids, particularly arginine, at positions -2 and -3 relative to the phosphorylation site is a critical determinant for substrate recognition by PKA.[1][2][3]

Data Presentation: Kinetic Parameters of PKA Substrates

The following table summarizes the Michaelis-Menten constant (Km) for the PKA substrate Kemptide. The Km value is an inverse measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.

| Substrate | Sequence | Kinase | Km (µM) | Notes |

| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Protein Kinase A (PKA) | 2 - 16 | The range reflects values obtained under different experimental conditions.[4][5] |

| RRKASGP | Arg-Arg-Lys-Ala-Ser-Gly-Pro | Protein Kinase A (PKA) | Predicted to be in a similar range to Kemptide | The presence of three consecutive basic residues (Arg-Arg-Lys) may influence the binding affinity. |

Signaling Pathway

The peptide RRKASGP, as a putative PKA substrate, would be involved in the canonical PKA signaling pathway. This pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which can then phosphorylate target substrates like RRKASGP.

Caption: The canonical PKA signaling pathway, leading to the phosphorylation of a target substrate.

Experimental Protocols

To empirically determine if "this compound" is a substrate for PKA and to quantify the kinetics of this interaction, a standard in vitro kinase assay can be performed.

In Vitro Kinase Assay Workflow

The general workflow for an in vitro kinase assay involves the incubation of the kinase with the peptide substrate in the presence of ATP, followed by the detection of the phosphorylated product.

Caption: A generalized workflow for an in vitro kinase assay to test peptide phosphorylation.

Detailed Methodologies

1. Radiometric Kinase Assay

This is a traditional and highly sensitive method to quantify kinase activity.

-

Reagents and Materials:

-

Purified, active PKA catalytic subunit.

-

Synthetic "this compound" peptide.

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

-

ATP solution containing a known concentration of unlabeled ('cold') ATP and a tracer amount of radiolabeled [γ-³²P]ATP.

-

Phosphocellulose paper (e.g., P81).

-

Wash buffer (e.g., 0.75% phosphoric acid).

-

Scintillation counter or phosphorimager.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the peptide substrate at various concentrations, and purified PKA.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The positively charged peptide will bind to the negatively charged paper, while the negatively charged ATP will not.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide using a scintillation counter or by exposing the paper to a phosphorimager screen.

-

To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the peptide substrate, and the initial reaction velocities are plotted against the substrate concentration, fitting the data to the Michaelis-Menten equation.

-

2. Antibody-Based Detection (ELISA or Western Blot)

This method utilizes an antibody that specifically recognizes the phosphorylated PKA substrate motif (RRXS/T).

-

Reagents and Materials:

-

Purified, active PKA catalytic subunit.

-

Synthetic "this compound" peptide.

-

Kinase reaction buffer.

-

Unlabeled ('cold') ATP.

-

Primary antibody: Phospho-PKA Substrate (RRXS/T) monoclonal antibody.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

ELISA plate or nitrocellulose membrane for Western blotting.

-

Substrate for HRP (e.g., TMB for ELISA, ECL for Western blot).

-

-

Procedure (ELISA format):

-

Coat the wells of a microtiter plate with the "this compound" peptide.

-

Block the wells to prevent non-specific binding.

-

Add the kinase reaction mixture, including PKA and ATP, to the wells.

-

Incubate to allow for phosphorylation.

-

Wash the wells and add the primary antibody (Phospho-PKA Substrate antibody).

-

Incubate to allow antibody binding.

-

Wash and add the HRP-conjugated secondary antibody.

-

Incubate, wash, and add the HRP substrate.

-

Measure the absorbance or luminescence to quantify the amount of phosphorylated peptide.

-

Conclusion

The peptide "this compound" contains a canonical recognition motif for Protein Kinase A, making it a highly probable substrate for this key signaling enzyme. While direct experimental data for this specific peptide is pending, its similarity to the well-characterized PKA substrate, Kemptide, allows for a strong inference of its biochemical behavior. The experimental protocols outlined in this guide provide a clear path for the validation and quantitative characterization of the interaction between RRKASGP and PKA, which could be a valuable tool for studying PKA activity and for the development of novel therapeutic agents targeting this signaling pathway.

References

- 1. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. genscript.com [genscript.com]

- 5. apexbt.com [apexbt.com]

In Silico Modeling of Peptide-Protein Interactions: A Technical Guide for the Heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro

This technical whitepaper provides a comprehensive guide for the in silico modeling of the novel heptapeptide, Arg-Arg-Lys-Ala-Ser-Gly-Pro. The methodologies outlined herein are designed to offer researchers, scientists, and drug development professionals a robust framework for investigating the potential interactions and therapeutic applications of this peptide. The guide covers a systematic workflow, from initial peptide characterization to detailed molecular simulations and recommendations for experimental validation.

Introduction to the Peptide: this compound

The peptide sequence this compound is a short chain of seven amino acids. A preliminary analysis of its physicochemical properties is essential for understanding its potential behavior in a biological system. The positively charged residues (Arginine and Lysine) suggest a potential for electrostatic interactions with negatively charged pockets on target proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

| Molecular Formula | C30H57N13O8 | Provides the elemental composition. |

| Molecular Weight | 743.86 g/mol | Influences diffusion and transport properties. |

| Theoretical pI | 12.0 | Indicates a net positive charge at physiological pH. |

| Grand Average of Hydropathicity (GRAVY) | -2.1 | Suggests the peptide is likely hydrophilic. |

In Silico Modeling Workflow

The in silico analysis of the this compound peptide follows a multi-step process designed to predict its structure, identify potential binding partners, and characterize the dynamics of the interaction.

Figure 1: A generalized workflow for the in silico modeling of peptide-protein interactions.

Detailed Methodologies

Prior to investigating its interactions, a three-dimensional structure of the peptide must be generated.

Protocol:

-

Sequence Input: The primary sequence "this compound" is input into a peptide structure prediction server.

-

Prediction Algorithm: Utilize a tool that employs algorithms suited for short, flexible peptides.

-

Structure Selection: From the generated ensemble of structures, select the most energetically favorable conformer for subsequent docking studies.

Identifying a biologically relevant target is a critical step. If a known target exists, its structure can be obtained from the Protein Data Bank (PDB). If not, computational methods can be employed to identify potential binding partners.

Protocol:

-

Target Search: Use the peptide sequence to search databases for proteins known to interact with similar motifs.

-

Structure Retrieval: If a crystal structure of the target protein is available, download the corresponding PDB file.

-

Homology Modeling: In the absence of an experimental structure, use the target protein's amino acid sequence to build a 3D model using a homology modeling server. The quality of the generated model should be assessed using tools that check stereochemical quality, such as Ramachandran plots.

Molecular docking predicts the preferred orientation of the peptide when bound to a target protein.

Protocol:

-

Receptor and Ligand Preparation:

-

Receptor (Target Protein): Remove water molecules and other non-essential ligands from the PDB file. Add polar hydrogen atoms and assign atomic charges.

-

Ligand (Peptide): Assign atomic charges and define the rotatable bonds.

-

-

Grid Box Generation: Define a three-dimensional grid box that encompasses the putative binding site on the receptor.

-

Docking Execution: Run the docking algorithm to generate a series of possible binding poses for the peptide within the defined grid box.

-

Pose Analysis: Analyze the resulting poses based on their predicted binding energies and interactions with key residues in the binding site.

Table 2: Illustrative Molecular Docking Results

| Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Target) |

| 1 | -9.8 | Asp121, Glu234, Tyr87 |

| 2 | -9.5 | Asp121, Glu230 |

| 3 | -9.1 | Glu234, Ser90 |

MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.

Figure 2: A schematic of the key stages in a molecular dynamics simulation protocol.

Protocol:

-

System Setup:

-

Place the docked peptide-protein complex in a periodic box of a chosen water model.

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Canonical): Gradually heat the system to the target temperature while keeping the volume constant.

-

NPT Ensemble (Isothermal-Isobaric): Stabilize the pressure of the system while maintaining the target temperature.

-

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

Table 3: Representative MD Simulation Analysis Metrics

| Metric | Value | Interpretation |

| RMSD of Peptide Backbone | 1.5 Å ± 0.3 Å | Indicates the stability of the peptide's binding pose. |

| RMSF of Binding Site Residues | < 1.0 Å | Shows that the binding pocket remains relatively stable. |

| Hydrogen Bond Occupancy | Arg1(peptide)-Asp121(target): 85% | Highlights a stable hydrogen bond interaction. |

Experimental Validation

The predictions from in silico modeling should be validated through experimental techniques to confirm the binding affinity and interaction.

Recommended Techniques:

-

Surface Plasmon Resonance (SPR): Provides real-time data on the kinetics of the binding interaction, including association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with the binding event, providing a direct measurement of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Table 4: Comparison of Experimental Validation Techniques

| Technique | Key Outputs | Advantages |

| Surface Plasmon Resonance (SPR) | ka, kd, KD | Real-time analysis, requires small sample volumes. |

| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | Provides a complete thermodynamic profile of the interaction. |

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful and systematic approach to characterizing the interactions of the novel peptide this compound. By combining predictive computational methods with targeted experimental validation, researchers can gain significant insights into the peptide's mechanism of action and its potential as a therapeutic agent. This integrated strategy is crucial for accelerating the early stages of drug discovery and development.

"Arg-arg-lys-ala-ser-gly-pro" cellular uptake and localization prediction

An In-depth Technical Guide to the Predicted Cellular Uptake and Localization of the Peptide "Arg-Arg-Lys-Ala-Ser-Gly-Pro"

Disclaimer: No direct experimental data has been published for the specific peptide sequence "this compound". This guide provides a prediction of its cellular uptake and localization based on extensive research on analogous arginine-rich cell-penetrating peptides (CPPs).

Introduction and Peptide Classification

The peptide with the primary sequence this compound is classified as a cationic cell-penetrating peptide (CPP). This classification is based on the presence of a highly basic N-terminal motif, "Arg-Arg-Lys". Such arginine-rich sequences are a hallmark of CPPs, which are short peptides capable of traversing cellular membranes and delivering molecular cargo into cells.[1][2][3] The guanidinium group of arginine is a key determinant of this activity, facilitating strong interactions with negatively charged components of the cell surface.[1][2]

Physicochemical Properties Prediction

A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for its interaction with the cell membrane.

| Property | Predicted Value | Significance |

| Sequence | This compound | Primary structure. |

| Molecular Formula | C32H61N13O8 | --- |

| Molecular Weight | 771.9 g/mol | Influences diffusion and transport kinetics. |

| Theoretical pI | 12.5 | Highly cationic nature at physiological pH. |

| Net Charge at pH 7.4 | +3 | Strong positive charge drives electrostatic interactions. |

| GRAVY Index | -2.3 | Indicates a hydrophilic nature. |

Predicted Cellular Uptake Mechanisms

The cellular uptake of arginine-rich CPPs is a complex process involving multiple pathways, primarily direct translocation across the plasma membrane and various forms of endocytosis.

Initial Cell Surface Interactions

The initial and critical step for the internalization of this compound is predicted to be its electrostatic interaction with negatively charged components on the cell surface.

-

Binding to Glycosaminoglycans (GAGs): The peptide's positively charged arginine and lysine residues will bind to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction concentrates the peptide at the membrane, facilitating subsequent internalization steps.

-

Interaction with Phospholipids: The guanidinium groups of arginine can form bidentate hydrogen bonds with phosphate groups of membrane phospholipids, further stabilizing the peptide's association with the membrane.

Internalization Pathways

Following cell surface binding, the peptide is likely to be internalized via one or more of the following pathways:

-

Macropinocytosis: This is a prominent, energy-dependent pathway for the uptake of many arginine-rich CPPs. It involves the formation of large, irregular vesicles (macropinosomes) and is often associated with actin cytoskeleton rearrangement.

-

Direct Translocation: At higher concentrations, the peptide might directly penetrate the plasma membrane. This process is thought to involve transient pore formation or membrane destabilization.

-

Other Endocytic Pathways: While macropinocytosis is often dominant for arginine-rich peptides, contributions from clathrin-mediated endocytosis and caveolae-dependent endocytosis cannot be entirely ruled out and may be cell-type dependent.

The choice of uptake mechanism is influenced by several factors, including peptide concentration, cell type, and the nature of any conjugated cargo.

Caption: Predicted cellular uptake pathways for this compound.

Predicted Subcellular Localization

Upon successful internalization, the subcellular distribution of this compound is expected to be widespread.

-

Initial Localization: If internalized via endocytosis, the peptide will initially be localized within endosomes (including macropinosomes).

-

Cytosolic and Nuclear Distribution: For the peptide to be biologically active (e.g., as a carrier for other molecules), it must escape these vesicles and enter the cytosol. Arginine-rich CPPs are known to facilitate endosomal escape. Once in the cytosol, the "Arg-Arg-Lys" motif, which can act as a nuclear localization signal (NLS), may promote its translocation into the nucleus. Therefore, a diffuse distribution in both the cytoplasm and the nucleus is the most probable outcome.

Experimental Protocols for Determining Uptake and Localization

The following section details the experimental methodologies that would be employed to validate the predicted uptake and localization of this compound.

Peptide Synthesis and Labeling

-

Peptide Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Fluorescent Labeling: For visualization, the peptide is labeled with a fluorescent dye (e.g., FITC, Rhodamine B, or Alexa Fluor 488) at its N-terminus or on a non-essential amino acid.

-

Purification and Characterization: The labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Quantitative Cellular Uptake Assay (Flow Cytometry)

This protocol quantifies the amount of peptide internalized by a cell population.

-

Cell Culture: Plate HeLa or another suitable cell line in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Incubation: Replace the medium with fresh serum-free medium containing the fluorescently labeled peptide at various concentrations (e.g., 1, 5, 10, 20 µM). Incubate for a set time (e.g., 1-4 hours) at 37°C.

-

Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove surface-bound peptide. To further ensure removal of only surface-bound peptide, a brief wash with a heparin solution (1 mg/mL in PBS) can be performed.

-

Cell Detachment: Detach the cells using trypsin-EDTA.

-

Analysis: Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity of the cell population. A non-treated cell sample is used as a negative control.

Caption: Workflow for quantitative cellular uptake analysis by flow cytometry.

Subcellular Localization Assay (Confocal Microscopy)

This protocol visualizes the location of the peptide within the cell.

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Incubation: Treat the cells with the fluorescently labeled peptide as described in the flow cytometry protocol.

-

Organelle Staining: In the final 30 minutes of incubation, add specific fluorescent probes to stain organelles of interest (e.g., Hoechst 33342 for the nucleus, LysoTracker Red for lysosomes).

-

Washing: Gently wash the cells three times with PBS.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde (PFA) for 15 minutes. Note: Fixation can sometimes alter peptide localization, so imaging of live cells is often preferred.

-

Imaging: Mount the coverslips and image the cells using a confocal laser scanning microscope. Co-localization analysis between the peptide's signal and the organelle stains is performed to determine its subcellular distribution.

Mechanistic Studies Using Inhibitors

To elucidate the uptake pathways, the quantitative uptake assay is repeated in the presence of pharmacological inhibitors.

| Inhibitor | Target Pathway | Typical Concentration | Expected Effect on Arg-Arg-Lys-Peptide Uptake |

| Ethylisopropylamiloride (EIPA) | Macropinocytosis | 50 µM | Significant Reduction |

| Cytochalasin D | Actin Polymerization (required for macropinocytosis) | 10 µM | Significant Reduction |

| Chlorpromazine | Clathrin-mediated Endocytosis | 30 µM | Minor or No Reduction |

| Filipin III | Caveolae-mediated Endocytosis | 5 µg/mL | Minor or No Reduction |

| Sodium Azide & 2-Deoxyglucose | ATP Depletion (inhibits energy-dependent processes) | 10 mM / 50 mM | Significant Reduction |

| Low Temperature (4°C) | Energy-dependent uptake | N/A | Significant Reduction |

Conclusion

The peptide this compound is predicted to behave as a typical arginine-rich cell-penetrating peptide. Its cellular uptake will likely be initiated by binding to cell surface heparan sulfates, followed by internalization predominantly through macropinocytosis in an energy-dependent manner. Following endosomal escape, it is expected to localize to the cytoplasm and potentially the nucleus. The experimental protocols outlined in this guide provide a robust framework for the validation of these predictions and for the quantitative characterization of this peptide's interaction with cells.

References

The Heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro: A Technical Guide to its Role as a Protein Kinase C Substrate in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic heptapeptide, Arginine-Arginine-Lysine-Alanine-Serine-Glycine-Proline (Arg-Arg-Lys-Ala-Ser-Gly-Pro; RRKASGP), has been identified as a substrate for Protein Kinase C (PKC), a pivotal family of serine/threonine kinases involved in a myriad of cellular signaling pathways. This technical guide provides an in-depth analysis of the role of RRKASGP in cell signaling, focusing on its interaction with PKC. It includes a summary of quantitative data, detailed experimental protocols for its use in kinase assays, and visualizations of the relevant signaling pathway and experimental workflows.

The PKC Signaling Pathway and RRKASGP Phosphorylation

Protein Kinase C is a family of enzymes that are central to signal transduction, regulating processes such as cell proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms (cPKC; α, β, γ) is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytosolic Ca2+ recruits PKC to the plasma membrane. At the membrane, DAG, in conjunction with phosphatidylserine (PS), allosterically activates PKC, leading to a conformational change that exposes the enzyme's catalytic domain.

Once activated, PKC phosphorylates a wide range of substrate proteins and peptides on their serine or threonine residues. The substrate recognition motif for many PKC isoforms often includes basic amino acid residues (Arginine or Lysine) upstream of the phosphorylation site. The peptide RRKASGP fits this consensus sequence, with a serine residue as the phospho-acceptor site preceded by a cluster of basic residues (Arg-Arg-Lys). This makes it a valuable tool for studying PKC activity.

A closely related nonapeptide, this compound-Pro-Val, has been shown to be a substrate for in vitro phosphorylation by a partially purified preparation of rat brain protein kinase C, with an apparent Michaelis constant (Kmapp) of approximately 130 μM.[1] This suggests that the core RRKASGP sequence is a key determinant for PKC recognition and phosphorylation.

Quantitative Data

The following table summarizes the known quantitative data for the phosphorylation of the nonapeptide substrate closely related to RRKASGP by Protein Kinase C.

| Peptide Sequence | Kinase Source | Apparent Michaelis Constant (Kmapp) | Reference |

| This compound-Pro-Val | Rat Brain PKC | ~130 µM | [1] |

Experimental Protocols

In Vitro Radiometric Protein Kinase C Assay

This protocol describes a common method for measuring the in vitro phosphorylation of a peptide substrate, such as RRKASGP, by PKC using radiolabeled ATP.

Materials:

-

Purified Protein Kinase C

-

Peptide Substrate (this compound)

-

[γ-³²P]ATP

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/mL Phosphatidylserine, 2 µg/mL Diacylglycerol)

-

P81 Phosphocellulose Paper

-

0.75% Phosphoric Acid

-

Acetone

-

Scintillation Vials

-

Scintillation Cocktail

-

Microcentrifuge Tubes

-

Pipettes and Tips

-

Incubator (30°C)

-

Scintillation Counter

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing the assay buffer, purified PKC, and the peptide substrate.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to the reaction mixture. The final ATP concentration should be in the micromolar range, with a specific activity sufficient for detection.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes). The incubation time should be within the linear range of the assay.

-

Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.

-

Washing: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash the paper several times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Acetone Wash: Perform a final wash with acetone to dehydrate the paper.

-

Scintillation Counting: Place the dried P81 paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the [γ-³²P]ATP and the counts per minute (CPM) obtained.

Conclusion

The heptapeptide this compound serves as a valuable tool for investigating the activity of Protein Kinase C. Its sequence aligns with the consensus motif for PKC phosphorylation, making it a reliable substrate for in vitro kinase assays. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to study PKC-mediated cell signaling and to screen for potential modulators of this critical pathway. Understanding the kinetics and mechanisms of substrate phosphorylation by PKC is essential for elucidating its role in health and disease and for the development of targeted therapeutics.

References

Technical Guide: Characterization of the Novel Synthetic Peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRLASGP)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the novel synthetic heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro, hereafter referred to as RRLASGP. Due to the absence of this specific peptide sequence in current scientific literature, this guide is presented as a hypothetical framework for its discovery, synthesis, characterization, and initial biological screening. The protocols and potential mechanisms described herein are based on established principles in peptide chemistry and cell biology, providing a roadmap for the investigation of RRLASGP and other novel cationic peptides.

Introduction and Hypothetical Origin

The peptide this compound (RRLASGP) was conceived as a potential biomodulator based on its unique amino acid composition. The N-terminal region is densely populated with cationic residues (Arginine and Lysine), conferring a strong positive charge at physiological pH. Such cationic clusters are known to mediate interactions with negatively charged biological structures, such as cell membranes, nucleic acids, and the extracellular matrix. It is hypothesized that RRLASGP may function as a cell-penetrating peptide or interact with cell surface proteoglycans, potentially modulating cell signaling pathways. The remainder of the sequence, Ala-Ser-Gly-Pro, provides a flexible yet structurally defined backbone that may influence its biological activity and stability.

Synthesis and Purification

The synthesis of RRLASGP can be achieved via automated Fmoc solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection and Preparation: Rink Amide resin is selected for a C-terminally amidated peptide. The resin is swelled in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Pro-OH) is activated with a coupling reagent such as HATU (4.5 equivalents) and HOAt (4.5 equivalents) in the presence of a base like N-methylmorpholine (NMM) in DMF. This activated amino acid is then added to the deprotected resin and allowed to react for at least 4 hours.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gly, Ser, Ala, Lys, Arg, Arg).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The resulting crude peptide is then lyophilized to obtain a dry powder.

Experimental Protocol: Reversed-Phase HPLC Purification

-

Column and Solvents: A preparative C18 reversed-phase HPLC column is used. The mobile phases consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

-

Gradient Elution: The crude lyophilized peptide is dissolved in a minimal amount of Solvent A and injected onto the column. The peptide is eluted using a linear gradient of increasing Solvent B concentration (e.g., 5-60% Solvent B over 30 minutes) at a flow rate of 10 mL/min.

-

Fraction Collection: Fractions are collected based on UV absorbance at 220 nm.

-

Purity Analysis and Lyophilization: The purity of each fraction is assessed by analytical HPLC. Fractions with the desired purity (>95%) are pooled and lyophilized to obtain the final purified peptide.[1][2][3][4]

Physicochemical Characterization

Quantitative Data Summary

| Parameter | Method | Hypothetical Result |

| Molecular Weight (Monoisotopic) | MALDI-TOF MS | 827.49 Da |

| Purity | Analytical RP-HPLC | >98% |

| Form | Lyophilized Powder | White solid |

| Solubility | Water | >10 mg/mL |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: The purified peptide is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allowed to air dry.[5]

-

Data Acquisition: The sample is analyzed using a MALDI-TOF mass spectrometer in reflectron mode to obtain the mass-to-charge ratio (m/z) of the peptide.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., H2O/D2O 90/10) to a concentration of 1-5 mM.

-

Data Acquisition: A series of 2D NMR experiments, including TOCSY and NOESY, are performed on a high-field NMR spectrometer.

-

Data Analysis: The TOCSY spectrum is used to identify the spin systems of the individual amino acid residues, and the NOESY spectrum provides through-space correlations to determine the sequential connectivity and obtain distance restraints for structural calculations.

Biological Activity Screening

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Human cell lines (e.g., HEK293, HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Peptide Treatment: The cells are treated with various concentrations of RRLASGP (e.g., 0.1 to 100 µM) for 24-48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Experimental Protocol: Antimicrobial Broth Microdilution Assay

-

Bacterial Culture Preparation: Bacterial strains (e.g., E. coli, S. aureus) are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.

-

Peptide Dilution: RRLASGP is serially diluted in a 96-well polypropylene plate.

-

Incubation: The bacterial suspension is added to each well containing the peptide dilutions and incubated for 18-24 hours at 37°C.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest peptide concentration that inhibits visible bacterial growth.

Experimental Protocol: Radioligand Receptor Binding Assay

-

Membrane Preparation: Membranes from cells expressing a target receptor of interest are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a known radioligand for the target receptor and increasing concentrations of RRLASGP in a binding buffer.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter. The IC50 value for RRLASGP is determined by analyzing the displacement of the radioligand.

Hypothetical Signaling Pathway and Experimental Workflow

References

Theoretical Binding Affinity Studies of the Heptapeptide Arg-Arg-Lys-Ala-Ser-Gly-Pro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies required to characterize the binding affinity of the novel heptapeptide, Arg-Arg-Lys-Ala-Ser-Gly-Pro (RRLASGP). Given the absence of existing literature on this specific peptide, this document outlines a complete workflow, from initial computational predictions to experimental validation, that can be adapted for the study of any new peptide sequence.

The peptide RRLASGP possesses a significant positive charge due to the presence of two arginine (Arg) and one lysine (Lys) residues. This characteristic suggests a potential affinity for protein targets with negatively charged binding pockets. This guide will use a hypothetical protein kinase, termed "Kinase Z," as a potential target to illustrate the described methodologies.

Part 1: Computational Workflow for Theoretical Binding Affinity Prediction

The initial phase of characterizing a novel peptide involves a series of computational steps to predict its binding behavior. This in silico approach is cost-effective and provides valuable insights to guide subsequent experimental work.

The first step is to generate accurate three-dimensional (3D) models of both the peptide and its target protein.

-

Peptide Structure Prediction: For a short peptide like RRLASGP, ab initio modeling or specialized peptide prediction tools (e.g., PEP-FOLD, I-TASSER) can be employed to predict its most likely conformation.

-

Target Protein Structure: If the crystal structure of the target protein ("Kinase Z") is available in the Protein Data Bank (PDB), this structure is used. If not, a homology model can be built using a high-sequence-similarity template.

Molecular docking predicts the preferred orientation of the peptide when bound to the target protein. This technique scores various binding poses based on their physicochemical complementarity.

-

Protocol for Molecular Docking:

-

Receptor and Ligand Preparation: Prepare the 3D structures by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or Chimera.

-

Grid Box Definition: Define a search space (a "grid box") on the target protein that encompasses the putative binding site. For Kinase Z, this would typically be the ATP-binding pocket or a substrate-binding groove.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, HADDOCK) to sample a large number of peptide conformations within the grid box.

-

Pose Selection and Analysis: The resulting poses are ranked based on a scoring function, which estimates the binding affinity. The top-ranked poses are then visually inspected to ensure key interactions (e.g., salt bridges between Arg/Lys and acidic residues on the kinase) are plausible.

-

While docking provides a static snapshot, MD simulations offer a dynamic view of the peptide-protein complex, allowing for an assessment of its stability and a more accurate calculation of binding free energy.

-

Protocol for MD Simulations:

-

System Preparation: The top-ranked docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K, 1 atm) while restraints on the protein and peptide are slowly removed.

-

Production Run: A long-duration simulation (typically 100-500 nanoseconds) is run without restraints, during which the trajectory (atomic coordinates over time) is saved.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions over time.

-

The final step in the computational workflow is to calculate the binding free energy (ΔG_bind) from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.

-

MM/PBSA Protocol:

-

Snapshot Extraction: A number of snapshots (e.g., 100-1000) are extracted from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, the free energy of the complex, the protein, and the peptide are calculated individually. This includes molecular mechanics energy, polar solvation energy (calculated via the Poisson-Boltzmann equation), and nonpolar solvation energy.

-

ΔG_bind Calculation: The binding free energy is calculated by subtracting the free energies of the individual protein and peptide from the free energy of the complex.

-

Part 2: Experimental Validation of Binding Affinity

Computational predictions must be validated through rigorous experimental techniques. The following protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard for quantifying biomolecular interactions.

SPR is a label-free technique that measures real-time binding kinetics by detecting changes in the refractive index on a sensor chip surface.

-

Experimental Protocol for SPR:

-

Ligand Immobilization: Covalently immobilize the target protein ("Kinase Z") onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: Inject a series of concentrations of the RRLASGP peptide (the analyte) in a running buffer over the sensor surface.

-

Data Acquisition: Measure the change in the SPR signal (in Response Units, RU) over time during the association and dissociation phases.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.

-

Experimental Protocol for ITC:

-

Sample Preparation: Place the target protein ("Kinase Z") at a known concentration in the ITC sample cell. Fill the injection syringe with the RRLASGP peptide at a concentration typically 10-15 times higher than the protein.

-

Titration: Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat released or absorbed.

-

Data Acquisition: Record the heat change for each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of peptide to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can also be calculated.

-

Part 3: Data Presentation and Visualization

Clear presentation of quantitative data and logical workflows is essential for interpreting the results of binding affinity studies.

The following tables present hypothetical but realistic data that could be generated from the described studies of RRLASGP binding to "Kinase Z."

Table 1: Molecular Docking and Binding Free Energy Results

| Docking Pose | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Key Predicted Interactions |

| 1 | -9.8 | -15.2 ± 1.5 | Salt bridge (Arg1-Asp112), H-bond (Lys3-Glu150) |

| 2 | -9.5 | -13.8 ± 1.8 | Salt bridge (Arg2-Asp112), H-bond (Ser5-Thr148) |

| 3 | -9.1 | -12.1 ± 2.1 | H-bond (Arg1-Glu150), Hydrophobic (Ala4-Leu88) |

Table 2: Experimental Validation of Binding Affinity

| Technique | Parameter | Value |

| SPR | Association Rate (ka) (1/Ms) | 1.2 x 10⁵ |

| Dissociation Rate (kd) (1/s) | 2.5 x 10⁻³ | |

| Affinity (KD) | 20.8 nM | |

| ITC | Stoichiometry (n) | 1.05 |

| Enthalpy (ΔH) (kcal/mol) | -8.5 | |

| Affinity (KD) | 25.2 nM |

Diagrams created using the DOT language help to clarify complex workflows and relationships.

Caption: Overall workflow for theoretical and experimental binding affinity studies.

Caption: Hypothetical signaling pathway involving the target protein, Kinase Z.

Functional Motif Analysis: The "Arg-Arg-Lys-Ala-Ser-Gly-Pro" Heptapeptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothetical functional motif "Arg-Arg-Lys-Ala-Ser-Gly-Pro" (RRKASGP). While this specific heptapeptide sequence is not extensively characterized in current literature, its constituent components—a tribasic amino acid cluster (Arg-Arg-Lys) and a proline-containing C-terminal tail—are hallmarks of significant biological functionality. This document synthesizes information on related, well-documented motifs to extrapolate potential roles for RRKASGP in cellular processes. We present potential functions, interaction partners, and a roadmap for experimental validation, including detailed protocols and data presentation formats. This guide is intended to serve as a foundational resource for researchers investigating proteins containing this or similar sequences.

Introduction: Deconstructing the "this compound" Motif

The "this compound" sequence presents a compelling case for a functional biological motif due to its distinct physicochemical properties. The N-terminal "Arg-Arg-Lys" (RRK) cluster imparts a strong positive charge at physiological pH, a characteristic frequently associated with nucleic acid binding and nuclear or nucleolar localization signals. The C-terminal "Ala-Ser-Gly-Pro" segment, culminating in a proline residue, suggests a potential for inducing a structural turn and mediating protein-protein interactions.

This guide will explore the functional implications of these two components, drawing parallels with established motifs to build a predictive framework for the RRKASGP sequence.

The Tribasic "Arg-Arg-Lys" Cluster: A Beacon for Nucleic Acids and Nuclear Import

Clusters of basic amino acids are pivotal in directing proteins to specific subcellular locations and in mediating interactions with negatively charged molecules like DNA and RNA.

Nuclear and Nucleolar Localization Signals (NLS/NoLS)

Short stretches of basic amino acids are the quintessential feature of classical nuclear localization signals (NLS). These motifs are recognized by importin proteins, which facilitate the transport of cargo proteins into the nucleus. The "Arg-Arg-Lys" sequence is a potential NLS. For instance, a conserved RRK(X)nKK motif in the nascent-polypeptide-associated complex (NAC) is crucial for its interaction with the ribosome[1]. Similarly, the RRK sequence is found within the zinc-finger motif of the Arabidopsis protein AS2 and is important for its function in leaf development[2]. Furthermore, the human mitochondrial protein NDPK-D exposes a basic RRK surface motif[3]. An RRRK motif has also been identified as a nuclear localization signal in human ezrin[4].

DNA and RNA Binding

The electrostatic attraction between positively charged basic residues and the negatively charged phosphate backbone of nucleic acids is a fundamental principle of protein-DNA and protein-RNA interactions. Clusters of basic amino acids can mediate high-affinity, though often non-specific, binding to DNA and RNA[5]. These interactions are crucial for a wide range of cellular functions, including transcription, translation, and chromatin remodeling.

Table 1: Examples of "RRK" and Similar Basic Motifs and Their Functions

| Motif Sequence | Protein/Protein Family | Function | Reference |

| RRK (X)nKK | Nascent-polypeptide-associated complex (NAC) | Ribosome binding | |

| RRK | ASYMMETRIC LEAVES2 (AS2) | DNA binding, leaf development | |

| RRK | NDPK-D (human mitochondrial) | Surface-exposed cationic motif | |

| RRRK | Ezrin (human) | Nuclear Localization Signal | |

| Basic Cluster | CREB/ATF bZIP proteins | Non-specific DNA binding | |

| Basic Cluster | Ribosomal Protein L22 | RNA binding, nucleolar localization |

The "Ala-Ser-Gly-Pro" Tail: A Proline-Driven Interaction Hub

The C-terminal tetrapeptide, particularly the proline residue, is likely to play a significant role in the structural conformation and interaction capabilities of the RRKASGP motif.

Proline-Induced Structural Turns

Proline's unique cyclic structure restricts the conformational flexibility of the polypeptide backbone, often inducing a "kink" or a turn. This structural feature is critical in protein folding and in the formation of specific binding surfaces for other molecules.

Proline-Rich Motifs (PRMs) in Protein-Protein Interactions